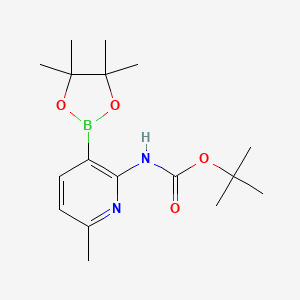
3-Amino-4-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position
作用机制
Target of Action
3-Amino-4-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of various organic compounds, including heterocycles . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
The compound acts through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds, including heterocycles . The compound can also be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it can react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate to give 4-aminobenzaldehydes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction it undergoes can be affected by the presence of electron-acceptor substituents in the ortho- and para-positions . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-Amino-4-fluorobenzaldehyde participates in biochemical reactions, particularly in the synthesis of important heterocyclic quinolines spiro derivatives . The lone pair of the fluorine atom in this compound is ρ,π-conjugated with the double bond or with a π-electronic system of the ring This property makes it an interesting reactant in biochemical reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves a possible reaction mechanism including Knoevenagel condensation followed by aromatic nucleophilic substitution
Temporal Effects in Laboratory Settings
It is known that the synthesis of 4-aminobenzaldehydes, which includes this compound, is a long process (over 20 hours) .
Metabolic Pathways
It is known that heterocyclic amines react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate within 20 hours to give 4-aminobenzaldehydes .
准备方法
Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzaldehyde can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-fluorobenzaldehyde with an amine, such as morpholine, piperidine, or cytisine, under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically proceeds via an addition-elimination mechanism, where the fluorine atom is replaced by the amino group .
Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .
化学反应分析
Types of Reactions: 3-Amino-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions.
Condensation Reactions: It can form Schiff bases through condensation with primary amines.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate in DMF.
Condensation Reactions: Primary amines under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Schiff Bases: Formed from condensation reactions.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the aldehyde group.
科学研究应用
3-Amino-4-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
相似化合物的比较
4-Aminobenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluorobenzaldehyde:
4-Fluorobenzaldehyde: Similar structure but without the amino group, leading to different chemical behavior.
Uniqueness: 3-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research studies.
属性
IUPAC Name |
3-amino-4-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMDGMKHHDLUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester](/img/structure/B581103.png)








![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)


